molecular formula C10H10F2O3 B7973306 1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone

1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone

Cat. No.: B7973306
M. Wt: 216.18 g/mol
InChI Key: NKQPSKZZXQKGQM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone (CAS: Not explicitly provided; Ref: CymitQuimica 10-F401377) is a fluorinated acetophenone derivative characterized by a 2,5-dimethoxyphenyl group and a difluoro-substituted ethanone moiety. It is commercially available as a high-purity compound for research and pharmaceutical applications . The methoxy groups at the 2- and 5-positions of the phenyl ring contribute to its electron-donating properties, while the difluoro substituents on the ethanone enhance its electrophilicity. This compound is typically stored at 2–8°C to maintain stability .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-6-3-4-8(15-2)7(5-6)9(13)10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQPSKZZXQKGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone typically involves the reaction of 2,5-dimethoxybenzaldehyde with difluoroacetic acid under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The methoxy groups and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids and quinones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The pathways involved may include oxidative stress, apoptosis, and signal transduction, which are crucial for its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone (A481138)
  • Structural Similarity : 0.96 (compared to the target compound) .
  • Key Differences: Methoxy groups at the 3- and 4-positions instead of 2- and 5-positions.
  • Applications : Used in organic synthesis for building complex fluorinated architectures.
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone
  • Molecular Formula : C₁₀H₉ClF₂O.
  • Molecular Weight : 218.63 g/mol.
  • Key Differences : Chloro and methyl substituents replace methoxy groups. The chloro group increases lipophilicity, while methyl groups add steric bulk. This compound is a pharmaceutical intermediate with ≥97% purity .
2,2-Difluoro-1-phenylethanone (Difluoroacetophenone)
  • CAS : 395-01-5.
  • Molecular Formula : C₈H₆F₂O.
  • Key Differences : Lacks methoxy groups entirely, resulting in reduced polarity and lower boiling point (156.13 g/mol). Used as a precursor in agrochemical synthesis .

Fluorination Patterns

1-(2,5-Dimethoxyphenyl)-3,3,4,4,4-pentafluorobutan-2-one
  • Molecular Formula : C₁₂H₁₁F₅O₃.
  • Molecular Weight : 298.21 g/mol.
  • Key Differences : Additional fluorine atoms and a hydroxyl group increase hydrogen-bonding capacity and acidity. This compound is used in advanced fluorination chemistry .
1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one
  • CAS : 140675-42-7.
  • Molecular Formula : C₈H₆F₂O₂.
  • Molecular Weight : 172.13 g/mol.

Trifluorinated Analogs

1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone
  • CAS : 5067-23-2.
  • Molecular Formula : C₁₀H₉F₃O₃.
  • Key Differences: A trifluoroethanone group instead of difluoro. The additional fluorine increases electron-withdrawing effects, making it more reactive toward nucleophiles. Used in medicinal chemistry for kinase inhibitor synthesis .
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
  • CAS: Not explicitly provided.
  • Molecular Weight : 243.01 g/mol.
  • Key Differences : Chlorine substituents enhance lipophilicity and thermal stability. This compound is regulated under safety codes (e.g., P261, P273) due to toxicity concerns .

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone C₁₀H₁₀F₂O₃ ~216.18 (estimated) 2,5-OCH₃, 2,2-F₂ Pharmaceutical intermediate
1-(3,4-Dimethoxyphenyl)-2,2-difluoroethanone C₁₀H₁₀F₂O₃ ~216.18 3,4-OCH₃ Fluorinated polymer synthesis
2,2-Difluoro-1-phenylethanone C₈H₆F₂O 156.13 None Agrochemical precursor
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone C₁₀H₉ClF₂O 218.63 4-Cl, 3,5-CH₃ Drug discovery

Biological Activity

1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone is a synthetic organic compound that has gained interest in medicinal chemistry due to its potential biological activities. This compound features a difluorinated ethanone moiety attached to a dimethoxyphenyl group, which significantly influences its chemical reactivity and biological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C10H11F2O3
  • Molecular Weight : 220.19 g/mol
  • Structure : The compound consists of a 2,5-dimethoxyphenyl group linked to a 2,2-difluoroethanone moiety.

Mechanisms of Biological Activity

The biological activity of 1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect enzymes related to cancer cell proliferation.
  • Receptor Modulation : Preliminary studies suggest that it may modulate neurotransmitter receptors, potentially influencing neurological functions.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

In Vitro Studies

Research conducted on the biological activity of 1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone includes various in vitro studies:

Study TypeFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells (MCF-7)
Enzyme InhibitionInhibited CYP51 enzyme activity
Neurotransmitter ModulationAltered adrenergic receptor activity

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study investigating the effect of 1-(2,5-Dimethoxyphenyl)-2,2-difluoroethanone on human lung cancer cells demonstrated significant inhibition of cell growth and induction of apoptosis through caspase activation.
  • Case Study 2 : Research on its effects on neuroblastoma cells revealed modulation of neurotransmitter receptors leading to reduced cell viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.